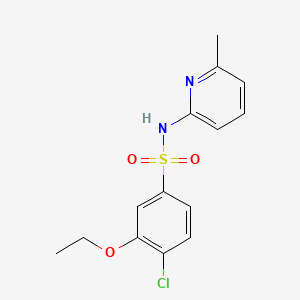![molecular formula C20H14I2N2O3S B13378817 (5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)
(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes iodine atoms, a propynyloxy group, and a thiazolidinone ring
Preparation Methods
The synthesis of 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the benzylidene group: This involves the condensation of the thiazolidinone with an aldehyde, in this case, 3,5-diiodo-4-(2-propynyloxy)benzaldehyde.
Formation of the imino group: This step involves the reaction of the intermediate with 4-methoxyaniline under acidic conditions to form the final product.
Chemical Reactions Analysis
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atoms and the thiazolidinone ring may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one include:
- 5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
These compounds share the thiazolidinone ring and benzylidene group but differ in their substituents
Properties
Molecular Formula |
C20H14I2N2O3S |
|---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14I2N2O3S/c1-3-8-27-18-15(21)9-12(10-16(18)22)11-17-19(25)24-20(28-17)23-13-4-6-14(26-2)7-5-13/h1,4-7,9-11H,8H2,2H3,(H,23,24,25)/b17-11+ |
InChI Key |
LVIRKQVYAKQQPI-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC#C)I)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)OCC#C)I)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13378739.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)

![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)


![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378789.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13378800.png)
![3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine](/img/structure/B13378806.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378810.png)

